

A Technical Guide to the Physical Properties of (R)-(2-Furyl)hydroxyacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(2-Furyl)hydroxyacetonitrile

Cat. No.: B050658

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **(R)-(2-Furyl)hydroxyacetonitrile**, a chiral cyanohydrin of interest in organic synthesis and pharmaceutical development. Due to the limited availability of experimentally determined data for this specific enantiomer, this document combines reported data, computed values, and information from analogous compounds to offer a thorough profile.

Chemical Identity and Structure

(R)-(2-Furyl)hydroxyacetonitrile, also known as (R)-(-)-2-(2-furyl)-2-hydroxyacetonitrile, is an organic compound featuring a furan ring, a hydroxyl group, and a nitrile group attached to a chiral center.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(2R)-2-(furan-2-yl)-2-hydroxyacetonitrile
CAS Number	121986-08-1
Molecular Formula	C ₆ H ₅ NO ₂
Molecular Weight	123.11 g/mol
Canonical SMILES	<chem>C1=COC(=C1)C(C#N)O</chem>
InChI Key	OWECZOWCEFVROP-SSDOTTSWSA-N

Physicochemical Properties

Experimental data on the physical properties of **(R)-(2-Furyl)hydroxyacetonitrile** are not widely published. The following table includes computed data for the corresponding (S)-enantiomer, which are expected to be identical for non-chiral properties. Information on analogous compounds is also provided for context.

Table 2: Physical and Chemical Properties

Property	Value	Source/Comment
Melting Point	Not experimentally determined.	For the related achiral compound, hydroxyacetonitrile, the melting point is <-72 °C.[1][2]
Boiling Point	Not experimentally determined.	Hydroxyacetonitrile has a boiling point of 183 °C (with some decomposition).[1]
Solubility	Expected to be soluble in water and polar organic solvents.	The presence of a hydroxyl group and a furan ring suggests solubility in polar solvents. The related furfuryl alcohol is soluble in water, ethanol, and acetone.
Optical Rotation	Not definitively reported in searched literature. The "(R)-(-)" designation implies a levorotatory nature.	The magnitude of optical rotation would be equal but opposite in sign to the (S)-enantiomer.
pKa	Not determined.	
LogP (Computed)	0.1	Computed for the (S)-enantiomer by XLogP3.[3]

Spectroscopic Data

Detailed experimental spectra for **(R)-(2-Furyl)hydroxyacetonitrile** are not readily available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.

Table 3: Spectroscopic Data Interpretation

Technique	Expected Peaks/Signals
^1H NMR	Signals corresponding to the furan ring protons, a signal for the methine proton at the chiral center, and a broad signal for the hydroxyl proton.
^{13}C NMR	Resonances for the carbon atoms of the furan ring, the nitrile carbon, and the carbon of the chiral center.
Infrared (IR)	A broad absorption band for the O-H stretch (around 3400 cm^{-1}), a sharp peak for the $\text{C}\equiv\text{N}$ stretch (around 2250 cm^{-1}), and characteristic peaks for the furan ring.

Experimental Protocols

The synthesis of enantiomerically pure cyanohydrins like **(R)-(2-Furyl)hydroxyacetonitrile** is most commonly achieved through enzymatic catalysis. The following section outlines a general experimental approach based on established methods for the synthesis of chiral cyanohydrins.

[\[4\]](#)[\[5\]](#)[\[6\]](#)

Enzymatic Synthesis of (R)-(2-Furyl)hydroxyacetonitrile

This protocol describes the enantioselective addition of a cyanide source to 2-furaldehyde catalyzed by an (R)-oxynitrilase.

Materials:

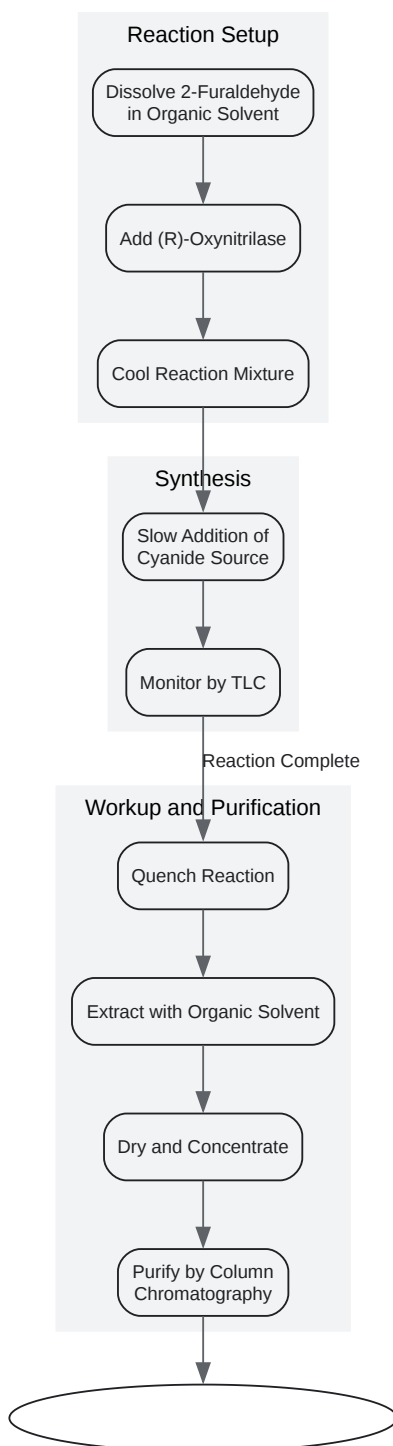
- 2-Furaldehyde
- (R)-Oxynitrilase (e.g., from *Prunus amygdalus*)
- Cyanide source (e.g., hydrogen cyanide, trimethylsilyl cyanide)
- Anhydrous organic solvent (e.g., diethyl ether, methyl tert-butyl ether)
- Buffer solution (e.g., citrate buffer, pH adjusted for optimal enzyme activity)

- Drying agent (e.g., anhydrous sodium sulfate)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- In a temperature-controlled reaction vessel, dissolve 2-furaldehyde in the chosen organic solvent.
- Add the (R)-oxynitrilase enzyme preparation.
- Cool the mixture to the optimal reaction temperature for the enzyme (typically between 0 and 10 °C).
- Slowly add the cyanide source to the reaction mixture with vigorous stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding an acidic solution to neutralize any remaining cyanide.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **(R)-(2-Furyl)hydroxyacetonitrile** by flash column chromatography on silica gel.

General Workflow for Enzymatic Synthesis of (R)-(2-Furyl)hydroxyacetonitrile

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Caption: Enzymatic Synthesis Workflow

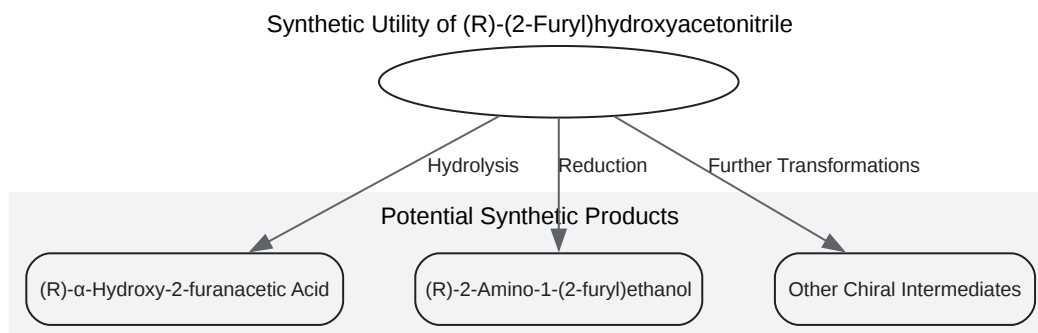
Determination of Physical Properties

Standard analytical techniques would be employed to characterize the purified product.

- Melting Point: Determined using a standard melting point apparatus.
- Boiling Point: Determined by distillation under reduced pressure to avoid decomposition.
- Solubility: Assessed by dissolving a known amount of the compound in various solvents at a specific temperature.
- Optical Rotation: Measured using a polarimeter with a sodium D-line light source at a defined concentration and temperature.
- Spectroscopy: ^1H NMR, ^{13}C NMR, and IR spectra would be recorded to confirm the chemical structure.

Signaling Pathways and Biological Relevance

Currently, there is no specific information available in the searched literature detailing the involvement of **(R)-(2-Furyl)hydroxyacetonitrile** in defined signaling pathways. However, chiral cyanohydrins are important intermediates in the synthesis of various biologically active molecules, including α -hydroxy acids, α -amino acids, and other pharmaceutical precursors. The furan moiety is also a structural component in numerous drugs.



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Caption: Synthetic Applications

Conclusion

(R)-(2-Furyl)hydroxyacetonitrile is a valuable chiral building block with significant potential in synthetic chemistry. While comprehensive experimental data on its physical properties remain to be fully documented in publicly accessible literature, this guide provides a foundational understanding based on available information and established chemical principles. Further experimental investigation is warranted to fully elucidate its physicochemical characteristics and expand its applications in drug discovery and development.

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